![molecular formula C6H10N4O B6146014 {4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol CAS No. 1701823-63-3](/img/no-structure.png)
{4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol
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Description
“{4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol” is a compound that belongs to the class of triazolopyrimidines . Triazolopyrimidines are a group of compounds that have been studied for their potential biological activities .
Synthesis Analysis
The synthesis of triazolopyrimidines involves several steps and can be achieved using different methods . The methods provide quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents .Molecular Structure Analysis
The molecular structure of “{4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol” can be analyzed using various techniques such as NMR and IR spectroscopy .Chemical Reactions Analysis
Triazolopyrimidines can undergo various chemical reactions. For instance, they can act as inhibitors by binding to the active site stronger than the natural substrate by non-covalent bonds like hydrogen bonds, van der walls interactions, and electrostatic interactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “{4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol” can be analyzed using various techniques such as NMR and IR spectroscopy .Mechanism of Action
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for {4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol involves the reaction of 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole with ethyl chloroformate to form the intermediate, which is then reacted with 5-amino-1H-1,2,4-triazole-3-carboxylic acid to yield the final product.", "Starting Materials": [ "2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole", "ethyl chloroformate", "5-amino-1H-1,2,4-triazole-3-carboxylic acid" ], "Reaction": [ "Step 1: React 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole with ethyl chloroformate in the presence of a base such as triethylamine to form the intermediate 2-(chloroformyl)-4,5,6,7-tetrahydro-1,3-benzothiazole.", "Step 2: React the intermediate from step 1 with 5-amino-1H-1,2,4-triazole-3-carboxylic acid in the presence of a base such as potassium carbonate to yield the final product {4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol." ] } | |
CAS RN |
1701823-63-3 |
Product Name |
{4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol |
Molecular Formula |
C6H10N4O |
Molecular Weight |
154.2 |
Purity |
95 |
Origin of Product |
United States |
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